Nintedanib Acetyl Impurity
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Overview
Description
Nintedanib Acetyl Impurity is a chemical compound related to Nintedanib, a small-molecule tyrosine kinase inhibitor used primarily in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer. This compound is often studied to understand the purity, stability, and potential side effects of Nintedanib formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nintedanib Acetyl Impurity involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2-5 hours, resulting in the formation of the impurity compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Nintedanib Acetyl Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Nintedanib Acetyl Impurity has several scientific research applications:
Chemistry: Used as a reference standard in the development and validation of analytical methods.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its role in the stability and efficacy of Nintedanib formulations.
Industry: Utilized in quality control and regulatory compliance for pharmaceutical products .
Mechanism of Action
Nintedanib Acetyl Impurity exerts its effects by interacting with various molecular targets and pathways. It primarily inhibits receptor tyrosine kinases such as vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. These interactions prevent the proliferation and differentiation of fibroblasts, which are crucial in the treatment of fibrotic diseases .
Comparison with Similar Compounds
Similar Compounds
Nintedanib: The parent compound, used in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer.
Nintedanib 4-Hydroxyphenyl Analog: Another impurity related to Nintedanib.
Nintedanib N-Acetyl Impurity: A similar compound with slight structural differences.
Uniqueness
Nintedanib Acetyl Impurity is unique due to its specific acetyl group, which influences its chemical properties and interactions. This uniqueness makes it an essential compound for studying the stability and efficacy of Nintedanib formulations .
Properties
Molecular Formula |
C26H23N3O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 3-[N-[4-[acetyl(methyl)amino]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxylate |
InChI |
InChI=1S/C26H23N3O4/c1-16(30)29(2)20-12-10-19(11-13-20)27-24(17-7-5-4-6-8-17)23-21-14-9-18(26(32)33-3)15-22(21)28-25(23)31/h4-15,28,31H,1-3H3 |
InChI Key |
VNCLRRPVWWQUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O |
Origin of Product |
United States |
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